3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diphenyl-3,4-diazatricyclo[5210~2,6~]dec-4-ene is a complex organic compound characterized by its unique structure, which includes a hexahydroindazole core with two phenyl groups and a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 1,3-diphenyl-2-propen-1-one and hydrazine hydrate can be used. The reaction is often carried out in the presence of a catalyst like acetic acid, under reflux conditions, to facilitate the formation of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid, to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-4-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: Shares a similar hexahydroindene core but lacks the phenyl groups.
4,7-Methano-1H-indazole: Similar indazole structure but with different substituents.
Uniqueness
3,5-diphenyl-3,4-diazatricyclo[5210~2,6~]dec-4-ene is unique due to its specific combination of phenyl groups and methano bridge, which confer distinct chemical and biological properties
Properties
CAS No. |
23950-38-1 |
---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3,5-diphenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-ene |
InChI |
InChI=1S/C20H20N2/c1-3-7-14(8-4-1)19-18-15-11-12-16(13-15)20(18)22(21-19)17-9-5-2-6-10-17/h1-10,15-16,18,20H,11-13H2 |
InChI Key |
WESSKLLMYOYFPY-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Key on ui other cas no. |
23950-38-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.